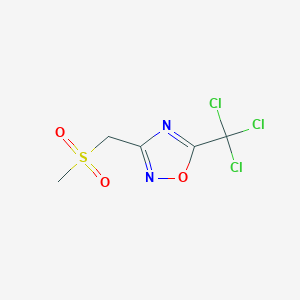
2-Methylthiolane-2-carboxylic acid
Vue d'ensemble
Description
2-Methylthiolane-2-carboxylic acid is an organic compound that belongs to the family of thiolanes. It has a CAS Number of 1394041-71-4 and a molecular weight of 146.21 . The IUPAC name for this compound is 2-methyltetrahydro-2-thiophenecarboxylic acid .
Synthesis Analysis
The synthesis of carboxylic acids and their derivatives can be achieved from carboxylic acids. These reactions are more useful for multiple-step syntheses to build large and complex molecules . The carboxylic acid derivatives can be hydrolyzed to produce carboxylic acids .
Molecular Structure Analysis
The InChI code for 2-Methylthiolane-2-carboxylic acid is 1S/C6H10O2S/c1-6 (5 (7)8)3-2-4-9-6/h2-4H2,1H3, (H,7,8) . This code provides a specific identifier for the molecular structure of the compound.
Applications De Recherche Scientifique
Synthesis and Material Science
A significant area of application for 2-Methylthiolane-2-carboxylic acid derivatives is in the synthesis of novel compounds and materials. For instance, research into dithiolane derivatives like 2-(3-Nitro-4-Methoxyformyl)-Aryl-1,3-Dithiolanes explores their potential as new spices, with these compounds undergoing a series of reactions starting from esterification to produce a unique sweet spice aroma, indicating their potential use in flavor chemistry Wang Ting-ting (2010).
Biochemical Properties and Applications
Compounds related to 2-Methylthiolane-2-carboxylic acid, such as asparagusic acid, exhibit interesting biochemical properties. Asparagusic acid is unique to asparagus and is believed to be responsible for the distinct urine odor following asparagus ingestion. This compound's presence suggests it has biological properties that could potentially substitute for α-lipoic acid in α-keto-acid oxidation systems, highlighting its relevance in metabolic studies S. Mitchell & R. Waring (2014).
Material Design and Dynamic Networks
The use of dithiolane-containing polymers in creating responsive and dynamic networks presents a novel approach to material design. Such polymers can self-assemble into micellar networks that are cross-linked through a thiol-initiated reversible ring-opening polymerization of dithiolanes, offering a method to tailor the properties of hydrogels for various applications, from medical to environmental Xiangyi Zhang & R. Waymouth (2017).
Coordination Chemistry
Research into coordination networks has shown that bifunctional molecules containing carboxyl and thioether groups, similar to 2-Methylthiolane-2-carboxylic acid, can form stable coordination networks with metals. These studies offer insights into the potential of such compounds in creating novel materials with specific electronic properties, useful in catalysis and material science Xiao‐Ping Zhou et al. (2008).
Safety and Hazards
The safety information for 2-Methylthiolane-2-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-methylthiolane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c1-6(5(7)8)3-2-4-9-6/h2-4H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWHURBCPDYMLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylthiolane-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{2,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B1523830.png)






![3-{[2-(4-Methanesulfonylphenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B1523843.png)




